molecular formula C22H27NO B2768730 1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide CAS No. 1024177-78-3

1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide

Cat. No.: B2768730
CAS No.: 1024177-78-3
M. Wt: 321.464
InChI Key: RHHNCHZKIMCZHX-UHFFFAOYSA-N
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Description

1-Phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide is a cyclopentane-based carboxamide featuring a phenyl group at the 1-position of the cyclopentane ring and a 4-phenylbutyl substituent on the amide nitrogen. The 4-phenylbutyl chain likely enhances lipophilicity and binding interactions compared to shorter alkyl substituents, as seen in related maleimide derivatives .

Properties

IUPAC Name

1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c24-21(23-18-10-7-13-19-11-3-1-4-12-19)22(16-8-9-17-22)20-14-5-2-6-15-20/h1-6,11-12,14-15H,7-10,13,16-18H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHNCHZKIMCZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Attachment of the Phenylbutyl Group: The phenylbutyl group can be attached to the nitrogen atom through a nucleophilic substitution reaction using a phenylbutyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The phenyl and phenylbutyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by binding to receptors or enzymes in the central nervous system, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl ring, alkyl chain length, and nitrogen-linked groups. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of Cyclopentane Carboxamide Derivatives

Compound Name Substituents (R Group) Molecular Weight (g/mol) Key Properties/Activity Reference
1-Phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide N-(4-phenylbutyl) 321.5 (estimated*) Hypothesized enhanced lipophilicity
N-(4-Butylphenyl)-1-phenylcyclopentane-1-carboxamide N-(4-butylphenyl) 321.50 Supplier-listed, no activity reported
1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide N-[4-(trifluoromethoxy)phenyl] 363.36 Electron-withdrawing substituent
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide N-(4-methoxyphenyl) 295.38 Increased solubility (methoxy group)
1-(4-Bromophenyl)-N-(2-morpholin-4-ylphenyl)cyclopentanecarboxamide 4-bromophenyl, morpholine-linked 455.37 Potential CNS activity (morpholine)

*Molecular weight estimated based on formula C22H27NO.

Key Structural Differences and Implications

N-Substituent Chain Length :

  • The 4-phenylbutyl group in the target compound provides a longer hydrophobic chain compared to N-(4-butylphenyl) derivatives . This may improve membrane permeability and target engagement, as observed in maleimide analogs where extended alkyl chains (e.g., 4-phenylbutyl in compound 34) increased potency by 3–7× .
  • Shorter chains (e.g., N-(4-methoxyphenyl)) enhance solubility but may reduce binding affinity .

Methoxy groups (e.g., ) improve aqueous solubility but may reduce metabolic stability due to oxidative susceptibility.

Ring Modifications :

  • Morpholine-containing analogs (e.g., ) exhibit distinct pharmacodynamic profiles, possibly targeting CNS receptors like NMDA or TRPA1, similar to piperidine-based carboxamides .

Pharmacological Insights from Analogous Compounds

  • TRPA1 Modulation : Piperidine-carboxamides (PIPC1–4) with chlorophenyl/fluorophenyl groups show stereoselective TRPA1 activity . While the target compound lacks a piperidine ring, its cyclopentane core and hydrophobic substituents may similarly modulate ion channels.
  • NMDA Antagonism: Ifenprodil derivatives (e.g., SL 82.0715) with aryl-alkyl chains exhibit noncompetitive NMDA receptor antagonism . The 4-phenylbutyl group in the target compound could mimic this mechanism.

Biological Activity

1-Phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a cyclopentane ring substituted with a phenyl group and an amide linkage to a 4-phenylbutyl group. The general chemical formula is C18H23NC_{18}H_{23}N with a molecular weight of approximately 265.39 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Cyclopentane Ring : Utilizing cyclization reactions from appropriate precursors.
  • Amidation : Reacting the carboxylic acid derivative with an amine to form the amide bond.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, affecting signal transduction mechanisms.

These interactions suggest that the compound could be beneficial in treating conditions related to enzyme dysfunction or receptor abnormalities.

Pharmacological Effects

Research indicates several pharmacological activities associated with this compound:

  • Antinociceptive Activity : Studies have shown that compounds with similar structures exhibit pain-relieving properties, suggesting potential analgesic effects for this compound.
  • Antitumor Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, warranting further investigation into its anticancer potential.

Case Studies

  • Analgesic Activity in Rodent Models :
    • A study evaluated the antinociceptive effects of the compound in mice subjected to thermal and chemical pain models. Results indicated significant pain reduction compared to controls, suggesting a mechanism involving opioid receptors.
  • Antitumor Efficacy :
    • In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis. Further research is needed to elucidate the precise pathways involved.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
1-PhenylcyclopentanecarboxamideModerate antinociceptive effects
N-(4-methylphenyl)-N-(4-phenylbutyl)cyclopentanecarboxamideStronger antitumor activity
N-(3-fluorophenyl)-N-(4-phenylbutyl)cyclopentanecarboxamideEnhanced receptor modulation

Q & A

Q. What are the established synthetic routes for 1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide, and what purification methods are recommended?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the cyclopentane-1-carboxylic acid core via Friedel-Crafts alkylation or cyclization of pre-functionalized precursors.
  • Step 2 : Activation of the carboxylic acid using coupling agents (e.g., HATU or DCC) for amide bond formation with 4-phenylbutylamine.
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d6, 400 MHz) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify cyclopentane ring geometry, phenyl group integration, and amide bond conformation. For example, the amide proton typically appears as a singlet at δ 8.1–8.3 ppm in DMSO-d6 .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., m/z calculated for C24_{24}H27_{27}NO: 345.2096) to confirm molecular weight and fragmentation patterns .
  • FT-IR : Key peaks include C=O stretch (~1650 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) with ATP concentrations adjusted to Km values .
  • Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses over 48–72 hours. Include positive controls (e.g., doxorubicin) .

Q. How can solubility and stability be optimized for in vitro studies?

  • Solubility : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture medium (final DMSO ≤0.1%). For aqueous insolubility, employ cyclodextrin-based formulations .
  • Stability : Assess via HPLC at 24-hour intervals under physiological conditions (pH 7.4, 37°C). Degradation products indicate susceptibility to hydrolysis or oxidation .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Catalytic Optimization : Replace traditional coupling agents with organocatalysts (e.g., DMAP) to enhance amide bond formation efficiency .
  • Reaction Monitoring : Use in-situ FT-IR to track carboxylic acid activation and intermediate formation. Adjust stoichiometry if unreacted starting material persists .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Modification : Synthesize analogs with halogens (e.g., -F, -Cl) on phenyl rings or varying alkyl chain lengths. Compare IC50_{50} values in kinase assays .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target proteins, prioritizing residues critical for hydrogen bonding .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

  • Cross-Validation : Repeat analyses under standardized conditions (e.g., same solvent, temperature). For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign signals .
  • Isotopic Labeling : Introduce 13C^{13}C-labeled precursors to confirm carbon assignments in complex spectra .

Q. What methodologies are recommended for studying reaction mechanisms in derivative synthesis?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Trapping Intermediates : Use low-temperature NMR (-40°C) or quench reactions with nucleophiles (e.g., methanol) to isolate reactive species .

Q. How can researchers address discrepancies in bioactivity data across different assay systems?

  • Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition) and ensure consistent ATP concentrations .
  • Membrane Permeability : Adjust results for cell-penetration differences using PAMPA assays or compare intracellular vs. extracellular target engagement .

Q. What advanced techniques are available for metabolite profiling?

  • LC-HRMS/MS : Identify Phase I/II metabolites using human liver microsomes (HLMs) and NADPH cofactors. Monitor hydroxylation or glucuronidation patterns .
  • Radiolabeling : Synthesize 14C^{14}C-labeled compound for quantitative tracking of metabolic pathways in vivo .

Q. Table 1: Key Analytical Parameters for this compound

ParameterMethodExpected ResultReference
Melting PointDSC160–164°C (decomposition observed)
LogP (Lipophilicity)HPLC (C18)3.8 ± 0.2
Plasma Protein BindingEquilibrium Dialysis92–95% (human plasma)

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